molecular formula C13H15NO2 B1325195 6-(3-Methoxyphenyl)-6-oxohexanenitrile CAS No. 898786-60-2

6-(3-Methoxyphenyl)-6-oxohexanenitrile

Cat. No. B1325195
CAS RN: 898786-60-2
M. Wt: 217.26 g/mol
InChI Key: PAWZOASLRXDWBR-UHFFFAOYSA-N
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Description

“6-(3-Methoxyphenyl)-6-oxohexanenitrile” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, attached to a 6-carbon chain with a nitrile (CN) group at one end and a ketone (C=O) group in the middle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the methoxyphenyl group and a suitable 6-carbon chain precursor. For instance, the compound could potentially be synthesized from 3-methoxybenzaldehyde through a series of reactions including condensation, reduction, and nitrile formation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar nitrile and ketone groups, as well as the aromatic methoxyphenyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitrile and ketone groups, which are common functional groups in organic chemistry. The nitrile group could undergo hydrolysis to form a carboxylic acid, while the ketone could be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For instance, the presence of polar nitrile and ketone groups could affect the compound’s solubility, while the aromatic methoxyphenyl group could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

  • A study conducted spectroscopic analysis on a similar compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, using various techniques. This research highlighted the compound's potential as a non-linear optical material and suggested its usefulness as an anticancer agent through molecular docking studies (Eşme, 2021).

Synthesis and Chemical Reactions

  • Another study focused on the synthesis of related compounds, specifically 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines], showcasing the chemical versatility of similar methoxyphenyl-based molecules (Perevoshchikova et al., 2014).

Catalytic Applications

  • Research on pyranopyrazoles used isonicotinic acid as a dual and biological organocatalyst, involving a compound with a methoxyphenyl group. This study demonstrates the use of these types of compounds in catalysis (Zolfigol et al., 2013).

Photoinduced Cyclization

  • A paper on medium-sized cyclophanes explored photoinduced cyclization in compounds containing methoxyphenyl groups. This provides insight into the potential photochemical applications of similar compounds (Yamato et al., 2000).

Corrosion Inhibition

  • Pyridine derivatives, including those with methoxyphenyl groups, were studied for their role as corrosion inhibitors for steel, demonstrating the compound's potential application in industrial settings (Ansari et al., 2015).

Mechanism of Action

Target of Action

The primary target of 6-(3-Methoxyphenyl)-6-oxohexanenitrile is tubulin , a protein that plays a crucial role in cell division . Tubulin forms the microtubules, which are essential for the formation of the mitotic spindle during cell division. By interacting with tubulin, this compound can potentially affect cell division and growth.

Mode of Action

This compound interacts with its target, tubulin, and inhibits its polymerization . This disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The compound’s action on tubulin affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By disrupting tubulin dynamics, this compound can potentially inhibit the Wnt/β-catenin pathway, leading to reduced cell proliferation and increased cell death.

Biochemical Analysis

Biochemical Properties

6-(3-Methoxyphenyl)-6-oxohexanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The interaction with tubulin suggests that this compound may influence microtubule dynamics, which are essential for maintaining cell shape and enabling intracellular transport.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce changes in the Wnt signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrazones with aldehydes and ketones, which may lead to the inhibition of specific enzymes involved in metabolic pathways . This inhibition can result in altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular functions and metabolic processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects observed in these studies indicate that careful dosage management is essential for achieving desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized through pathways involving cytochrome P450 enzymes, which are responsible for the oxidation and breakdown of various substances . These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound may be transported across cell membranes via active transport mechanisms or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes and metabolic pathways.

properties

IUPAC Name

6-(3-methoxyphenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZOASLRXDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645191
Record name 6-(3-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-60-2
Record name 3-Methoxy-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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